![molecular formula C16H10ClN3O B1663375 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-36-3](/img/structure/B1663375.png)
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGS-9896 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally distinct from benzodiazepines but exhibits similar effects, making it a nonbenzodiazepine anxiolytic. CGS-9896 is a benzodiazepine receptor partial agonist, which means it binds to benzodiazepine receptors and produces long-lasting anxiolytic and anticonvulsant effects without causing sedation .
Applications De Recherche Scientifique
CGS-9896 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of nonbenzodiazepine anxiolytics with benzodiazepine receptors.
Biology: The compound is used in studies to understand the effects of benzodiazepine receptor partial agonists on biological systems.
Medicine: CGS-9896 is investigated for its potential therapeutic applications in treating anxiety, epilepsy, and stress-related disorders.
Industry: The compound is used in the development of new anxiolytic and anticonvulsant drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CGS-9896 involves the formation of a pyrazoloquinoline structure. The key steps include the cyclization of a chlorophenyl derivative with a quinoline precursor. The reaction conditions typically involve the use of a strong base and a polar solvent to facilitate the cyclization process. The final product is purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of CGS-9896 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability of production .
Analyse Des Réactions Chimiques
Types of Reactions
CGS-9896 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different analogs.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring, resulting in various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CGS-9896. These derivatives are often studied for their potential pharmacological properties .
Mécanisme D'action
CGS-9896 exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. As a partial agonist, it modulates the activity of the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system. This results in anxiolytic and anticonvulsant effects without causing significant sedation. The compound also influences appetite and reduces the development of gastrointestinal ulcers under chronic stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zopiclone: Another nonbenzodiazepine compound with anxiolytic properties.
Zolpidem: A nonbenzodiazepine hypnotic used for treating insomnia.
Eszopiclone: A nonbenzodiazepine hypnotic similar to zopiclone.
Uniqueness
CGS-9896 is unique in its ability to produce long-lasting anxiolytic and anticonvulsant effects without causing sedation. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other nonbenzodiazepine compounds that may have sedative effects .
Propriétés
Numéro CAS |
77779-36-3 |
|---|---|
Formule moléculaire |
C16H10ClN3O |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
Clé InChI |
QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Synonymes |
2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






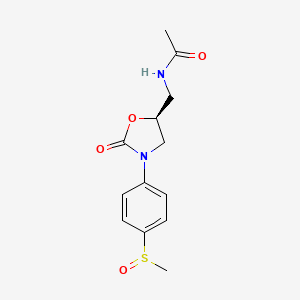
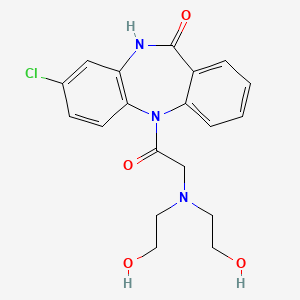
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
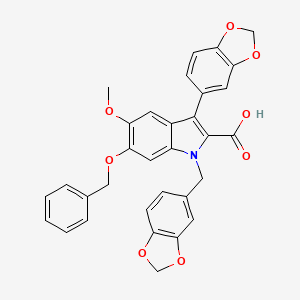
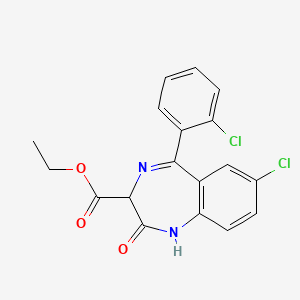
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
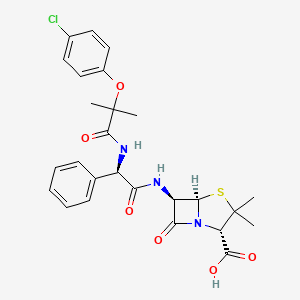
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)